molecular formula C11H16N4O3S B5888617 3-[[4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]sulfanyl]pentane-2,4-dione

3-[[4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]sulfanyl]pentane-2,4-dione

Cat. No.: B5888617
M. Wt: 284.34 g/mol
InChI Key: ZJPJYIVNMOETEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[[4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]sulfanyl]pentane-2,4-dione is a complex organic compound with a unique structure that includes a triazine ring, a dimethylamino group, and a sulfanyl-pentane-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]sulfanyl]pentane-2,4-dione typically involves multiple steps. One common method starts with the preparation of the triazine ring, followed by the introduction of the dimethylamino and methoxy groups. The final step involves the attachment of the sulfanyl-pentane-dione moiety under controlled conditions, often using specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

3-[[4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]sulfanyl]pentane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino or methoxy groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-[[4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]sulfanyl]pentane-2,4-dione has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential inhibitor in biochemical pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 3-[[4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]sulfanyl]pentane-2,4-dione exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting downstream signaling pathways. This interaction is often mediated by the triazine ring and the dimethylamino group, which can form hydrogen bonds or electrostatic interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen bromide: Another quaternary ammonium compound used for its antiseptic properties.

Uniqueness

3-[[4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]sulfanyl]pentane-2,4-dione is unique due to its combination of a triazine ring with a sulfanyl-pentane-dione moiety, which imparts distinct chemical and biological properties. Unlike cetylpyridinium chloride and domiphen bromide, which are primarily used for their antimicrobial effects, this compound has broader applications in research and industry due to its versatile reactivity and potential therapeutic uses.

Properties

IUPAC Name

3-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]sulfanyl]pentane-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O3S/c1-6(16)8(7(2)17)19-11-13-9(15(3)4)12-10(14-11)18-5/h8H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJPJYIVNMOETEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)C)SC1=NC(=NC(=N1)OC)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.